molecular formula C12H16N2O3 B6697661 Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate

Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate

Cat. No.: B6697661
M. Wt: 236.27 g/mol
InChI Key: GZVKRPSUEUINDT-UHFFFAOYSA-N
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Description

Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, an ester group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate typically involves the reaction of 3-pyridinecarboxylic acid with propanoyl chloride to form the corresponding amide. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium, room temperature.

    Reduction: Lithium aluminum hydride, dry ether, reflux.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, mild heating.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It may interfere with signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(acetylamino)-3-pyridin-4-ylpropanoate
  • Ethyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate
  • Methyl 3-(propanoylamino)-3-pyridin-2-ylpropanoate

Uniqueness

Methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both ester and amide functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-(propanoylamino)-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-11(15)14-10(8-12(16)17-2)9-4-6-13-7-5-9/h4-7,10H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVKRPSUEUINDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CC(=O)OC)C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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